5-Bromo-oxazole-2-carboxylic acid methyl ester is a heterocyclic compound characterized by its oxazole ring, which contains a bromine atom at the 5-position and a carboxylic acid methyl ester group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 206 g/mol. The compound is known for its potential applications in medicinal chemistry due to its unique structure that allows for various chemical modifications and interactions with biological systems .
5-Bromo-2-oxazolecarboxylic acid methyl ester is a heterocyclic molecule containing bromine, oxygen, nitrogen, and carbon atoms. It has the chemical formula C5H4BrNO3 and a CAS number of 2385363-22-2 [].
Scientific research on 5-Bromo-2-oxazolecarboxylic acid methyl ester is limited, but its structure suggests potential applications in medicinal chemistry and materials science.
The oxazole ring is present in many bioactive molecules, including some pharmaceuticals. Researchers may investigate this compound to see if it has useful biological properties.
Molecules with heterocyclic rings can be used to develop new materials with specific properties, such as conductivity or thermal stability. Researchers may explore this compound's potential for material development.
Research indicates that 5-Bromo-oxazole-2-carboxylic acid methyl ester exhibits significant biological activity. It has been investigated for its antimicrobial properties, with studies showing efficacy against various bacterial strains. Additionally, preliminary findings suggest potential anticancer activity, as it may interfere with cellular processes involved in cancer progression. The unique structural features of this compound facilitate interactions with biological targets, making it a candidate for further pharmacological studies .
The synthesis of 5-Bromo-oxazole-2-carboxylic acid methyl ester typically involves:
This multi-step synthesis allows for variations in yield and purity depending on the reaction conditions employed.
5-Bromo-oxazole-2-carboxylic acid methyl ester has several applications, particularly in:
Interaction studies involving 5-Bromo-oxazole-2-carboxylic acid methyl ester focus on its binding affinity to various biological targets. Molecular docking studies have been conducted to predict how this compound interacts with enzymes implicated in disease processes. These studies are crucial for understanding its mechanism of action and guiding further modifications to enhance its efficacy as a therapeutic agent .
Several compounds share structural features with 5-Bromo-oxazole-2-carboxylic acid methyl ester. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Chloro-oxazole-2-carboxylic acid methyl ester | Chlorine substitution at position 5 | Different reactivity profiles compared to bromine |
| 4-Amino-oxazole-2-carboxylic acid methyl ester | Amino group at position 4 | Enhanced solubility and potential bioactivity |
| 2-(Halophenyl)-benzoxazole-5-carboxylic acid methyl ester | Halogen substitutions on phenyl ring | Increased anti-inflammatory activity |
| 3H-benzo[d]imidazole-5-carboxylic acids | Imidazole instead of oxazole | Potent anti-cancer activity |
| 5-Bromo-benzooxazole-2-carboxylic acid methyl ester | Bromine substitution at position 5 | Variations in cytotoxicity against different cancer lines |
These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 5-Bromo-oxazole-2-carboxylic acid methyl ester, emphasizing its unique position within this chemical class .